2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex heterocyclic compound that combines the structural features of indole, thiazole, and benzimidazole. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-aminobenzimidazole and a thiazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit various biological activities.
Thiazole derivatives: Thiazole-based compounds like thiamine (vitamin B1) and benzothiazole have similar structural features and biological properties.
Benzimidazole derivatives: Compounds such as benzimidazole and its derivatives are known for their antimicrobial and anticancer activities.
Uniqueness
2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is unique due to its combination of indole, thiazole, and benzimidazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H13N3OS |
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Molecular Weight |
331.4g/mol |
IUPAC Name |
(2E)-2-[(1-methylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H13N3OS/c1-21-11-12(13-6-2-4-8-15(13)21)10-17-18(23)22-16-9-5-3-7-14(16)20-19(22)24-17/h2-11H,1H3/b17-10+ |
InChI Key |
OEPHVHXEGGJZBR-LICLKQGHSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
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